molecular formula C21H18N2O B11532090 4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}phenol

4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}phenol

Cat. No.: B11532090
M. Wt: 314.4 g/mol
InChI Key: ULKOAQZZBLLKFJ-UHFFFAOYSA-N
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Description

4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}phenol is a complex organic compound with the molecular formula C21H18N2O It is characterized by the presence of a carbazole moiety linked to a phenol group through a Schiff base linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}phenol typically involves the condensation reaction between 9-ethyl-9H-carbazole-3-carbaldehyde and 4-aminophenol . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The Schiff base linkage can be reduced to form secondary amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}phenol is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors. The Schiff base linkage may play a role in binding to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}phenol is unique due to its specific combination of a carbazole moiety and a phenol group linked through a Schiff base. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H18N2O

Molecular Weight

314.4 g/mol

IUPAC Name

4-[(9-ethylcarbazol-3-yl)methylideneamino]phenol

InChI

InChI=1S/C21H18N2O/c1-2-23-20-6-4-3-5-18(20)19-13-15(7-12-21(19)23)14-22-16-8-10-17(24)11-9-16/h3-14,24H,2H2,1H3

InChI Key

ULKOAQZZBLLKFJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)O)C4=CC=CC=C41

Origin of Product

United States

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